1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea
Description
This compound is a structurally complex molecule integrating three key pharmacophoric elements:
- 1,3-Benzodioxole moiety: A bicyclic aromatic system known for enhancing metabolic stability and modulating lipophilicity in CNS-active compounds .
- 4-(2-Fluorophenyl)piperazine: A substituted piperazine group frequently utilized in medicinal chemistry for its affinity toward neurotransmitter receptors (e.g., serotonin, dopamine). The fluorine atom at the phenyl ortho position likely influences electronic properties and binding selectivity .
- tert-Butylurea group: A bulky urea derivative that may contribute to hydrogen-bonding interactions, solubility, or pharmacokinetic properties.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O3/c1-24(2,3)27-23(30)26-15-20(17-8-9-21-22(14-17)32-16-31-21)29-12-10-28(11-13-29)19-7-5-4-6-18(19)25/h4-9,14,20H,10-13,15-16H2,1-3H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZJQYPXJKSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then coupled with a piperazine derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-tert-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and fluorophenyl groups contribute to its binding affinity and specificity, while the piperazine ring may facilitate its transport across cellular membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Piperazine Moieties
Functional Group Analysis
- Benzodioxole vs. Benzothiazole : Compounds like 5-chloro-2-[2-[(5-chlorobenzothiazol-2-yl)methylene]butylidene]-3-ethyl-2,3-dihydrobenzothiazole () replace benzodioxole with benzothiazole, which may alter electron distribution and metabolic pathways .
- Urea vs. Carboxamide : The tert-butylurea group distinguishes the target from carboxamide derivatives (e.g., N,N-diethyl-1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxamide , ), which may exhibit different hydrogen-bonding profiles .
Research Findings and Implications
- Metabolic Stability : The benzodioxole moiety in the target compound may confer resistance to oxidative metabolism compared to simpler aryl groups (e.g., unsubstituted phenyl in compounds) .
- Receptor Affinity : Fluorine’s electronegativity on the piperazine-linked phenyl ring could enhance binding to serotonin or dopamine receptors, as seen in fluorinated neuroleptics .
- Solubility Challenges : The tert-butylurea group may reduce aqueous solubility compared to charged analogues (e.g., piperazinium trifluoroacetate in ), necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
